molecular formula C15H27NO4 B1469434 Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS No. 1178882-02-4

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

Cat. No. B1469434
CAS RN: 1178882-02-4
M. Wt: 285.38 g/mol
InChI Key: XAOCBPFTPYDATH-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 1178882-02-4. It has a molecular weight of 285.38 . The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-ethyl-1,3-piperidinedicarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is 1S/C15H27NO4/c1-6-15 (12 (17)19-7-2)9-8-10-16 (11-15)13 (18)20-14 (3,4)5/h6-11H2,1-5H3 .


Physical And Chemical Properties Analysis

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate serves as a critical intermediate in the synthesis of various piperidine derivatives, which are valuable in pharmaceutical research. The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, for instance, allows for direct access to 3-aryl-N-Boc-piperidines, highlighting the compound's role in constructing complex molecular structures (Millet & Baudoin, 2015). This method is noted for its efficiency and β-selectivity, facilitated by the design of a new phosphine ligand.

Multi-Component Condensation Reactions

The compound is also utilized in multi-component condensation reactions. For example, it participates in the Ugi four-component condensation (Ugi-4CC) reaction, yielding novel dipeptides containing an indolyl moiety, which exhibit potential biological activity (Shiri et al., 2014). This demonstrates its versatility in synthesizing bioactive molecules through efficient synthetic pathways.

Biocatalytic Asymmetric Synthesis

Furthermore, ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is involved in the biocatalytic asymmetric synthesis of significant pharmacophoric units. A study highlighted the use of a newly isolated Sphingomonas aquatilis for the asymmetric synthesis of vinyl-ACCA ethyl ester, a key intermediate in the production of potent hepatitis C virus protease inhibitors (Zhu et al., 2018). This application underscores the compound's role in facilitating the production of medically relevant compounds through environmentally friendly processes.

Carbonylative Approaches to Functionalized Derivatives

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate also finds application in the palladium iodide-catalyzed carbonylative approach to synthesizing functionalized pyrrole derivatives. This process enables the creation of highly functionalized molecules suitable for further chemical transformations (Gabriele et al., 2012). The methodology exemplifies the compound's utility in constructing heterocyclic structures, which are prevalent in many pharmaceutical agents.

Safety and Hazards

This compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCBPFTPYDATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The target was synthesized as in Production Example 11(1), using 1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate and ethyl iodide as the raw material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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